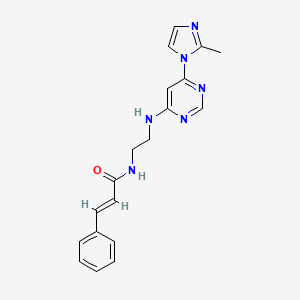

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide

説明

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a heterocyclic compound featuring a pyrimidine core substituted with a 2-methylimidazole moiety and linked via an ethylamino spacer to a cinnamamide group.

特性

IUPAC Name |

(E)-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-15-20-11-12-25(15)18-13-17(23-14-24-18)21-9-10-22-19(26)8-7-16-5-3-2-4-6-16/h2-8,11-14H,9-10H2,1H3,(H,22,26)(H,21,23,24)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSJYVABVNBZFF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide typically involves multiple steps, starting with the preparation of the pyrimidinyl and imidazolyl precursors. These precursors are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidines or imidazoles.

科学的研究の応用

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.

作用機序

The mechanism by which N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

The compound shares core features with several analogs reported in the literature:

Key Structural Features

- Pyrimidine Core : Common to all analogs, serving as a scaffold for hydrogen bonding and π-π interactions.

- Substituents: Target Compound: 2-Methylimidazole at pyrimidine C6, ethylamino linker, and cinnamamide terminal group. Imatinib Analogs (): Pyridine or pyridin-3-yl groups at pyrimidine C4, triazole-acetamide substituents. PLK1 Inhibitors (): Styryl or carbamoyl groups appended to pyrazole-pyrimidine hybrids.

Table 1: Structural Comparison

Physicochemical Properties

Pharmacological Implications

While biological data for the target compound are absent, structural analogs provide clues:

- Kinase Inhibition : Imatinib analogs () target BCR-ABL kinases, with triazole groups enhancing binding affinity . The cinnamamide group in the target compound may improve hydrophobic interactions with kinase pockets.

- Selectivity : PLK1 inhibitors () use styryl groups for selectivity; the target’s cinnamamide could mimic this role .

生物活性

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The compound features a cinnamide structure, which is known for its diverse biological activities.

Biological Activity Overview

Anticancer Activity: Recent studies have demonstrated that derivatives of cinnamamide exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound with similar structural features showed an IC50 value of 4.23 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects .

Mechanism of Action:

- Cell Cycle Arrest: The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced cell proliferation.

- Apoptosis Induction: It activates intrinsic apoptotic pathways, increasing the expression of pro-apoptotic markers (e.g., p53 and Bax) while decreasing anti-apoptotic markers (e.g., Bcl2) .

Case Study 1: HepG2 Cell Line

A study evaluated the effects of this compound on HepG2 cells. The findings indicated:

- Cytotoxicity: An IC50 value of 4.23 μM was recorded.

- Cell Cycle Analysis: Flow cytometry revealed a significant increase in G1 phase arrest from 50.7% in control to 64.2% in treated cells.

- Apoptotic Activity: The ratio of early and late apoptosis increased dramatically from 0.7% to 44.8% upon treatment .

Case Study 2: EGFR Inhibition

Another aspect of its biological activity includes inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers:

- The compound exhibited comparable inhibitory activity to palatinib, a known EGFR inhibitor, with an IC50 value of approximately 0.13 μM .

Research Findings Summary

| Activity | IC50 Value | Mechanism |

|---|---|---|

| Cytotoxicity (HepG2) | 4.23 μM | G1 phase arrest, apoptosis induction |

| EGFR Inhibition | 0.13 μM | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。